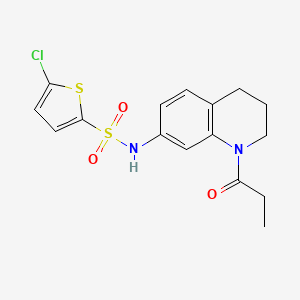

5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a chloro group, a propanoyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using hydrogenation techniques

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Reduction of the nitro group to an amine.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

Biology: It has shown potential in biological studies, particularly in the development of new pharmaceuticals.

Medicine: Research indicates that derivatives of this compound may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Industry: Its unique structure makes it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

5-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide: is structurally similar to other thiophene derivatives and tetrahydroquinoline compounds.

Indole derivatives: These compounds share the thiophene ring and exhibit similar biological activities.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Biological Activity

5-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H16ClN2O2S

- Molecular Weight : 320.82 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter biosynthesis and metabolic pathways.

- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against various bacterial strains.

- Neuroprotective Effects : The compound has demonstrated potential neuroprotective effects in models of neurodegenerative diseases by modulating neurotransmitter levels.

- Anti-inflammatory Properties : It may reduce inflammation through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Neuroprotective | Reduced apoptosis in neuronal cultures | |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |

Detailed Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicated significant bactericidal activity.

-

Neuroprotective Studies :

- In vitro assays demonstrated that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential for treating neurodegenerative disorders.

-

Anti-inflammatory Mechanisms :

- Research highlighted the compound's ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Sulfonylation : Introduce the thiophene-2-sulfonamide group via sulfonylation of the tetrahydroquinoline precursor under anhydrous conditions using reagents like sulfonyl chlorides in dichloromethane .

Propanoylation : React the tetrahydroquinoline intermediate with propanoyl chloride in the presence of a base (e.g., triethylamine) to form the 1-propanoyl moiety .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry using 1H and 13C NMR (e.g., sulfonamide NH proton at δ 10–12 ppm; tetrahydroquinoline aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~425–450 Da) with ≤3 ppm error .

- Infrared Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm−1) .

Q. What preliminary assays are suitable for evaluating biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase, kinases) using fluorometric or colorimetric assays (IC50 determination) .

- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control .

- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation studies .

Advanced Research Questions

Q. How can synthesis yield be optimized for scalability?

- Methodological Answer : Key parameters to optimize:

- Scale-Up Strategy : Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reproducibility .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include internal controls .

- Cellular Context : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Metabolic Stability : Perform liver microsome assays (human vs. rodent) to identify species-specific degradation .

Q. What advanced techniques elucidate the mechanism of action?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase II) to identify binding interactions (e.g., sulfonamide-Zn2+ coordination) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to quantify affinity (KD) .

- Molecular Dynamics Simulations : Model ligand-receptor interactions over 100-ns trajectories to predict binding stability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with:

- Varied acyl groups (e.g., acetyl, butyryl) on the tetrahydroquinoline nitrogen .

- Substituents on the thiophene ring (e.g., methyl, nitro) .

- Biological Testing : Rank analogs by potency (IC50), selectivity (SI = IC50,off-target/IC50,target), and logP (HPLC-measured) to correlate structure with activity .

Q. Data Contradiction Analysis

Q. Why might enzymatic inhibition data conflict with cellular assay results?

- Methodological Answer :

- Membrane Permeability : Use Caco-2 monolayer assays to evaluate permeability (Papp <1×10−6 cm/s indicates poor uptake) .

- Efflux Transporters : Test in the presence of P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance .

- Metabolite Interference : Perform LC-MS/MS to identify active metabolites in cellular lysates .

Properties

IUPAC Name |

5-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S2/c1-2-15(20)19-9-3-4-11-5-6-12(10-13(11)19)18-24(21,22)16-8-7-14(17)23-16/h5-8,10,18H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJOIBTCWYJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.